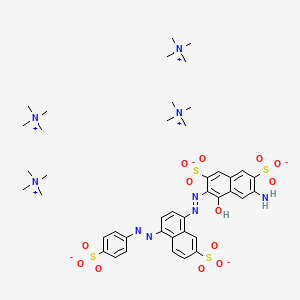
L-Sorbose, 6-azido-6-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Sorbose, 6-azido-6-deoxy- is a derivative of L-sorbose, a ketohexose sugar. This compound is characterized by the substitution of an azido group (-N₃) at the sixth carbon position, replacing the hydroxyl group (-OH). This modification imparts unique chemical properties to the molecule, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Sorbose, 6-azido-6-deoxy- typically involves a multi-step process. One common method starts with L-sorbose, which undergoes selective protection and activation of the hydroxyl groups. The key step involves the substitution of the hydroxyl group at the sixth position with an azido group. This can be achieved using reagents such as azidotrimethylsilane (TMSN₃) in the presence of a catalyst like tin(IV) chloride (SnCl₄) under anhydrous conditions .
Industrial Production Methods
Industrial production of L-Sorbose, 6-azido-6-deoxy- often employs enzymatic methods due to their efficiency and selectivity. For instance, a two-step enzymatic strategy involves the isomerization of L-fucose to L-fuculose, followed by epimerization to 6-deoxy-L-sorbose. The azido group is then introduced using azidotrimethylsilane .
Chemical Reactions Analysis
Types of Reactions
L-Sorbose, 6-azido-6-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Azidotrimethylsilane (TMSN₃), tin(IV) chloride (SnCl₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Cycloaddition: Copper(I) iodide (CuI), sodium ascorbate
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-amino-6-deoxy-L-sorbose.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
L-Sorbose, 6-azido-6-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of L-Sorbose, 6-azido-6-deoxy- is primarily determined by the azido group. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. In biological systems, the azido group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
L-Sorbose, 6-azido-6-deoxy- can be compared with other azido sugars and deoxy sugars:
6-deoxy-L-sorbose: Lacks the azido group, making it less reactive in bioorthogonal chemistry.
6-azido-6-deoxy-D-glucose: Similar structure but different stereochemistry, leading to different biological interactions.
6-amino-6-deoxy-L-sorbose: The reduced form of L-Sorbose, 6-azido-6-deoxy-, with different reactivity and applications.
L-Sorbose, 6-azido-6-deoxy- stands out due to its unique combination of the azido group and the L-sorbose backbone, providing a versatile tool for various scientific and industrial applications.
Properties
CAS No. |
120524-87-0 |
|---|---|
Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(3S,4R,5S)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5+,6+/m0/s1 |
InChI Key |
DHCFCMVDOWDQHL-OTWZMJIISA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
Synonyms |
L-Sorbose, 6-azido-6-deoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Prop-2-en-1-yl)oxy]octadec-9-ene](/img/structure/B1166375.png)


